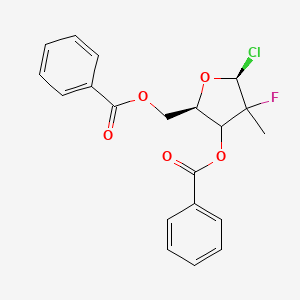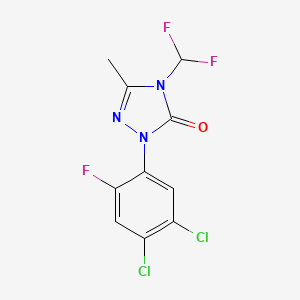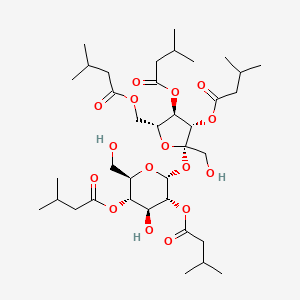
8-Hydroxy-3-hydroxymethylcholanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-3-hydroxymethylcholanthrene is a complex organic compound known for its unique chemical structure and significant biological activities This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse applications in scientific research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3-hydroxymethylcholanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-3-hydroxymethylcholanthrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings in the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
8-Hydroxy-3-hydroxymethylcholanthrene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-3-hydroxymethylcholanthrene involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the molecule can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
8-Hydroxydaidzein: A derivative of daidzein with antioxidant and anti-hypoxia activities.
Uniqueness: 8-Hydroxy-3-hydroxymethylcholanthrene is unique due to its specific hydroxylation pattern and polycyclic structure, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C21H16O2 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,2-dihydrobenzo[j]aceanthrylen-8-ol |
InChI |
InChI=1S/C21H16O2/c22-11-14-2-1-13-9-20-17(18-8-7-16(14)21(13)18)6-4-12-3-5-15(23)10-19(12)20/h1-6,9-10,22-23H,7-8,11H2 |
Clave InChI |
WIGNUMISVKPYAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=C4C=C(C=C5)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)





![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)


